2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
Overview
Description
ZD 7114 hydrochloride is a potent and selective agonist of β3-adrenergic receptors. This compound is known for its thermogenic properties, making it a valuable agent in the study of obesity and diabetes . The molecular formula of ZD 7114 hydrochloride is C22H31ClN2O6, and it has a molecular weight of 454.94 g/mol .
Scientific Research Applications
ZD 7114 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β3-adrenergic receptor interactions and thermogenic properties.
Biology: Investigated for its effects on adipose tissue and metabolic pathways.
Medicine: Explored as a potential therapeutic agent for obesity and diabetes due to its ability to stimulate thermogenesis and increase energy expenditure.
Industry: Utilized in the development of new drugs targeting metabolic disorders.
Mechanism of Action
Target of Action
ZD 7114 hydrochloride is a potent and selective agonist of the β3-adrenergic receptor . The β3-adrenergic receptors are predominantly found in adipose tissue and smooth muscle .
Mode of Action
As an agonist, ZD 7114 hydrochloride binds to the β3-adrenergic receptors, triggering a series of intracellular events. This leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to changes in cellular function .
Biochemical Pathways
The activation of β3-adrenergic receptors by ZD 7114 hydrochloride affects several biochemical pathways. One of the key pathways is the lipolysis pathway in adipose tissue, where the breakdown of triglycerides into glycerol and free fatty acids is stimulated. This process is crucial for the mobilization of stored energy during fasting or exercise .
Result of Action
The activation of β3-adrenergic receptors by ZD 7114 hydrochloride leads to increased lipolysis, resulting in the release of free fatty acids and glycerol. This can contribute to weight loss and improved metabolic parameters, making ZD 7114 hydrochloride a potential therapeutic agent for obesity and diabetes .
Safety and Hazards
ZD 7114 hydrochloride is classified as an Aquatic Acute 1 hazard, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound .
Biochemical Analysis
Biochemical Properties
ZD 7114 hydrochloride interacts with β3 adrenoceptors, which are a class of G-protein coupled receptors (GPCRs) found in adipose tissue and smooth muscle . The interaction between ZD 7114 hydrochloride and β3 adrenoceptors is characterized by the compound’s ability to bind to these receptors and activate them .
Cellular Effects
ZD 7114 hydrochloride, through its action on β3 adrenoceptors, can influence various cellular processes. For instance, it can affect cell signaling pathways associated with these receptors, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of ZD 7114 hydrochloride involves its binding to β3 adrenoceptors, leading to their activation .
Dosage Effects in Animal Models
While there is some evidence that ZD 7114 hydrochloride has beneficial effects in animal models of obesity and disturbed glucose and lipid homeostasis , detailed studies on the dosage effects of ZD 7114 hydrochloride in animal models are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD 7114 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of ZD 7114 hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ZD 7114 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Comparison with Similar Compounds
Similar Compounds
CL 316,243: Another selective β3-adrenergic receptor agonist with similar thermogenic properties.
BRL 37344: A β3-adrenergic receptor agonist used in the study of metabolic disorders.
SR 58611A: A selective β3-adrenergic receptor agonist with applications in obesity research.
Uniqueness
ZD 7114 hydrochloride is unique due to its high selectivity and potency for β3-adrenergic receptors. This selectivity reduces off-target effects and enhances its efficacy in stimulating thermogenesis and lipolysis. Additionally, its well-documented mechanism of action and extensive research applications make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMZVQSGDBGGF-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432437 | |
Record name | ZD 7114 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129689-28-7 | |
Record name | ZD-7114 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZD 7114 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZD 7114 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZD-7114 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63T1D9750 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.